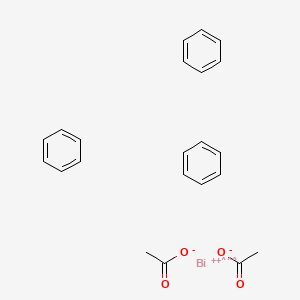
2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features a combination of fluorinated aromatic rings and a fluorenylmethoxycarbonyl (Fmoc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amine functionality during the synthesis. This is usually achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting a difluorobenzene derivative with a suitable nucleophile under controlled conditions.
Coupling Reactions: The protected amine and the difluorophenyl derivative are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the reactions efficiently. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.
化学反应分析
Types of Reactions
2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structural features make it a valuable scaffold for designing new drugs, especially those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the specific biological system being studied.
相似化合物的比较
Similar Compounds
2-(2,5-Difluorophenyl)propanoic acid: Lacks the Fmoc protecting group, making it less versatile in peptide synthesis.
3-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoic acid: Does not contain the difluorophenyl group, which may affect its reactivity and applications.
2-(2,5-Difluorophenyl)-3-aminopropanoic acid: Similar structure but lacks the Fmoc group, which can influence its use in synthetic applications.
Uniqueness
2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to the presence of both the difluorophenyl group and the Fmoc protecting group. This combination allows for a wide range of chemical modifications and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
属性
IUPAC Name |
2-(2,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-14-9-10-22(26)19(11-14)20(23(28)29)12-27-24(30)31-13-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11,20-21H,12-13H2,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIMGQXSTJOQAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=C(C=CC(=C4)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2386476.png)


![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)
![(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2386481.png)


![N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2386487.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2386489.png)





